molecular formula C10H5F6NO2 B2875888 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile CAS No. 1845713-67-8

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile

Cat. No.: B2875888
CAS No.: 1845713-67-8
M. Wt: 285.145
InChI Key: CWTHLNLTABSCKD-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzonitrile (CAS: 1845713-67-8) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, making it valuable in pharmaceuticals, agrochemicals, and materials science . It is commercially available at 95% purity, with applications as a synthetic intermediate in heterocyclic chemistry and fluorinated polymer production .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO2/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTHLNLTABSCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 4-cyanophenol . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzonitrile but differ in functional groups or substitution patterns:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound 1845713-67-8 C10H4F6NO2 307.14 Nitrile, trifluoroethoxy Intermediate for fluorinated polymers
3-Bromo-4-[...]benzonitrile N/A C10H4BrF6NO2 364.04 Bromine, nitrile, trifluoroethoxy Cross-coupling reactions
4-(10-(Trifluoromethoxy)pyrrolo[1,2-f]phenanthridin-3-yl)benzonitrile N/A C23H12F3N2O 389.35 Pyrrolophenanthridine, nitrile Pharmaceutical research (e.g., kinase inhibitors)
4-[...]benzoylacetonitrile 1980085-95-7 C12H7F6NO3 327.18 Benzoylacetonitrile, trifluoroethoxy Building block for heterocycles
4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzoic acid 1845695-98-8 C10H5F6O3 326.13 Carboxylic acid, trifluoroethoxy Acid-catalyzed reactions
Key Observations:
  • Brominated Derivative (C10H4BrF6NO2): The addition of bromine at the 3-position enhances electrophilicity, enabling Suzuki-Miyaura couplings. However, it increases molecular weight (364.04 vs.
  • Pyrrolophenanthridine Derivative (C23H12F3N2O) : The fused heterocyclic system expands π-conjugation, favoring electronic applications and bioactive molecule design .
  • Benzoylacetonitrile (C12H7F6NO3): The ketone group introduces nucleophilic reactivity absent in the nitrile-only parent compound, broadening utility in cyclization reactions .
  • Benzoic Acid Analog (C10H5F6O3) : The carboxylic acid group enables salt formation, improving aqueous solubility compared to the nitrile variant .

Environmental Impact: Global Warming Potential (GWP)

While direct GWP data for this compound is unavailable, structurally related fluorinated ethers exhibit high GWPs:

Compound Name CAS No. GWP (100-yr) Reference
1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane 84011-06-3 1,240
CHF2O(CF2CF2O)4CF2H 173350-38-4 3,630
HF2C-(OCF2)2-OCF2H (HG-20) 249932-25-0 5,300

The trifluoroethoxy and trifluoromethoxy groups in the compound suggest a non-negligible GWP, aligning with trends in fluorinated ethers. Mitigation strategies, such as catalytic degradation, are recommended for industrial use .

Physicochemical Properties

  • Polarity : The nitrile group in 4-[...]benzonitrile increases polarity compared to its benzoic acid analog, but less than the benzoylacetonitrile derivative.
  • Thermal Stability: Fluorinated ether linkages enhance thermal resistance, surpassing non-fluorinated analogs like 4-methoxybenzonitrile.
  • Reactivity : The nitrile group facilitates nucleophilic additions, while the brominated derivative’s C–Br bond supports transition-metal catalysis .

Biological Activity

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is a fluorinated organic compound that exhibits significant biological activity. Its unique structure, characterized by multiple fluorine atoms and a benzonitrile moiety, suggests potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C10H6F6NO2
  • Molecular Weight : 364.04 g/mol
  • Physical State : Solid
  • Solubility : Insoluble in water
  • Boiling Point : Approximately 294 °C
  • Flash Point : 131 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of trifluoromethoxy and trifluoroethyl groups enhances lipophilicity and bioavailability, which may improve its interaction with cellular membranes and molecular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of fluorinated benzonitriles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma). The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .
  • Selectivity Index : The selectivity index for these compounds often exceeds that of conventional chemotherapeutics like Doxorubicin, indicating a potentially lower toxicity to healthy tissues while effectively targeting cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity :
    • A series of benzofuroxan derivatives were evaluated for their cytotoxic effects against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing anticancer efficacy .
    • The introduction of electron-withdrawing groups like trifluoromethyl groups was found to significantly increase cytotoxicity through enhanced DNA damage mechanisms .
  • Mechanistic Insights :
    • In vitro assays demonstrated that compounds with similar structures could inhibit DNA synthesis and induce double-strand breaks in cancer cells. This dual mechanism contributes to their effectiveness as potential anticancer agents .

Comparative Table of Biological Activities

Compound NameCytotoxicity (IC50)Target Cancer Cell LinesMechanism of Action
This compoundTBDMCF-7, HuTu 80ROS production, apoptosis induction
Benzofuroxan Derivative 1<10 µMM-HeLaDNA damage via single and double-strand breaks
Benzofuroxan Derivative 2<5 µMP388 Lymphatic LeukemiaInhibition of DNA synthesis

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